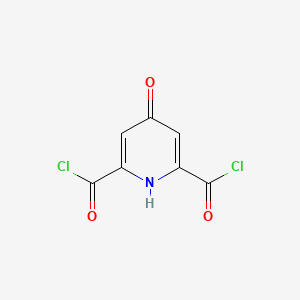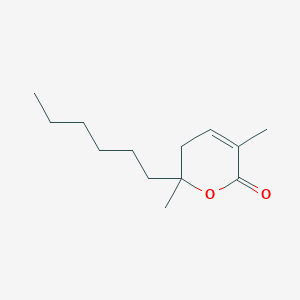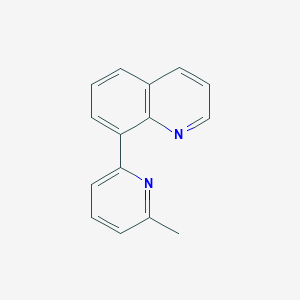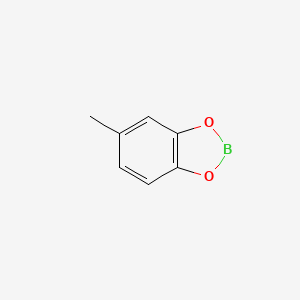
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl is a boronic acid derivative with a unique structure that includes a benzodioxaborole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl typically involves the reaction of 5-methyl-1,3,2-benzodioxaborole with appropriate reagents under controlled conditions. One common method includes the use of boronic acid intermediates, which are reacted with suitable organic substrates to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of substituted benzodioxaborole compounds .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and proteins.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites
Wirkmechanismus
The mechanism of action of 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl include other boronic acid derivatives, such as:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets this compound apart from similar compounds is its unique benzodioxaborole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
189193-96-2 |
|---|---|
Molekularformel |
C7H6BO2 |
Molekulargewicht |
132.93 g/mol |
InChI |
InChI=1S/C7H6BO2/c1-5-2-3-6-7(4-5)10-8-9-6/h2-4H,1H3 |
InChI-Schlüssel |
UUCWTFWRHJUYHU-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1OC2=C(O1)C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


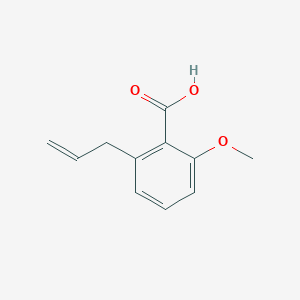
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
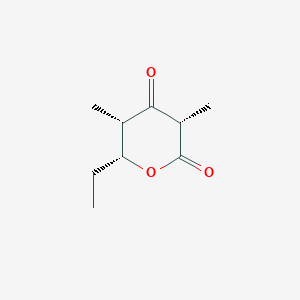
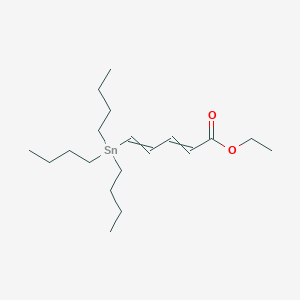
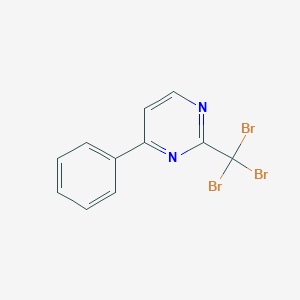
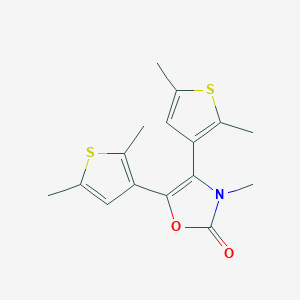
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
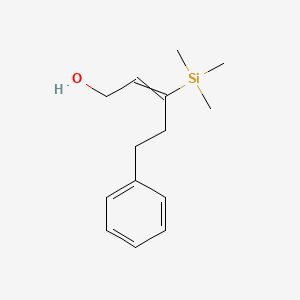
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
